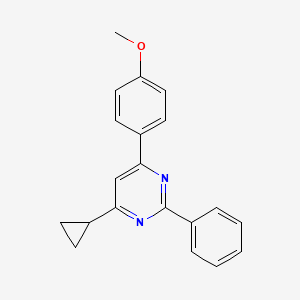
3-Amino-9-methyl-8-decen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-9-methyl-8-decen-1-ol (3-AM8D) is an important organic compound that has been the subject of much scientific research in recent years. It is a versatile compound that has a wide range of applications in both laboratory experiments and scientific research.
Wirkmechanismus
The mechanism of action of 3-Amino-9-methyl-8-decen-1-ol is not fully understood, however, it is believed to act as a substrate for a variety of enzymes and other proteins. It is thought to be a good model compound for studying the mechanism of action of enzymes and other proteins, as it is structurally similar to many natural substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the activity of some enzymes, including cytochrome P450 enzymes, as well as some protein kinases. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-9-methyl-8-decen-1-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and it is structurally similar to many natural substrates, making it a good model compound for studying the mechanism of action of enzymes and other proteins. However, this compound has some limitations for use in laboratory experiments. It is not very stable and is prone to hydrolysis and oxidation, and it has a relatively low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Amino-9-methyl-8-decen-1-ol. These include further studies of its mechanism of action, its biochemical and physiological effects, and its use as a model compound for studying the mechanism of action of enzymes and other proteins. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent, as well as its potential as a source of biofuel. Finally, further research could be done to explore the potential of this compound as a stabilizer for other organic compounds, as well as its potential as a catalyst for organic reactions.
Synthesemethoden
3-Amino-9-methyl-8-decen-1-ol can be synthesized from the reaction of an aldehyde with a primary amine in the presence of a base catalyst. The aldehyde is typically a 2-methyl-2-propanal, while the primary amine can be either an aliphatic or aromatic amine. The reaction is typically carried out in an inert atmosphere, such as argon, and the reaction is usually quenched with an acid. The reaction yields this compound in high yields (up to 95%).
Wissenschaftliche Forschungsanwendungen
3-Amino-9-methyl-8-decen-1-ol has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of enzymes and other proteins. It has also been used to study the effect of different environmental conditions on organic reactions, as well as to study the structure-activity relationships of organic molecules. Additionally, this compound has been used to study the biotransformation of organic compounds in the environment.
Eigenschaften
IUPAC Name |
3-amino-9-methyldec-8-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)6-4-3-5-7-11(12)8-9-13/h6,11,13H,3-5,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSGQZOYMAWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCC(CCO)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)









